An In-depth Technical Guide to 4-Phenylazobenzoyl Chloride (CAS: 104-24-5) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Phenylazobenzoyl Chloride (CAS: 104-24-5) for Researchers and Drug Development Professionals
An authoritative guide on the properties, synthesis, and applications of 4-Phenylazobenzoyl chloride, a key building block in materials science and medicinal chemistry.
This technical guide provides a comprehensive overview of 4-Phenylazobenzoyl chloride (CAS No. 104-24-5), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides established experimental protocols for its synthesis and purification, and explores its applications, particularly in the synthesis of advanced polymers and as a scaffold in medicinal chemistry.
Core Properties and Specifications
4-Phenylazobenzoyl chloride is a solid organic compound characterized by the presence of both an acyl chloride and an azobenzene functional group. These features make it a valuable reagent for a variety of chemical transformations.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 104-24-5 | [1] |
| Molecular Formula | C₁₃H₉ClN₂O | [1][2] |
| Molecular Weight | 244.68 g/mol | [1][2] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 93-97 °C | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Soluble in organic solvents (e.g., petroleum ether) |
Spectroscopic Data
| Spectroscopy | Key Features |
| Infrared (IR) | Characteristic peaks for C=O (acyl chloride) and N=N (azo) functional groups. |
| Nuclear Magnetic Resonance (NMR) | Spectral data consistent with the aromatic protons of the phenyl and benzoyl rings. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
Synthesis and Purification Protocols
The following sections provide detailed experimental procedures for the laboratory-scale synthesis and purification of 4-Phenylazobenzoyl chloride.
Synthesis of 4-Phenylazobenzoyl Chloride
This protocol is adapted from a well-established method for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Reaction Scheme:
Caption: Synthesis of 4-Phenylazobenzoyl Chloride.
Materials:
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p-Phenylazobenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous sodium carbonate
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90–100° ligroin
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30–60° petroleum ether
Procedure:
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In a 1-liter flask, thoroughly mix 50 g (0.22 mole) of recrystallized p-phenylazobenzoic acid with 50 g (0.47 mole) of anhydrous sodium carbonate.
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Add 250 ml (3.5 moles) of thionyl chloride to the flask.
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Fit the flask with a reflux condenser and a drying tube.
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Reflux the mixture for 1.5 hours.
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Set up a distillation apparatus and distill off the excess thionyl chloride on a steam bath.
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Dissolve the resulting acid chloride by refluxing with 500 ml of 90–100° ligroin.
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Decant the hot solution from the sodium carbonate through a fluted filter.
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Repeat the extraction of the residue with three 150-ml portions of ligroin.
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Combine the filtrates and concentrate to a volume of 500 ml.
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Filter the solution if necessary and then cool to 0°C.
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Collect the crystallized acid chloride on a Büchner funnel and press as dry as possible.
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Wash the product twice with 30–60° petroleum ether.
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Store the purified 4-Phenylazobenzoyl chloride in a vacuum desiccator over phosphorus pentoxide and paraffin shavings.
Purification
The primary method for the purification of 4-Phenylazobenzoyl chloride is recrystallization.
Protocol: Recrystallization from Petroleum Ether
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Dissolve the crude 4-Phenylazobenzoyl chloride in a minimal amount of hot petroleum ether (boiling range 60-80 °C).
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Hot filter the solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold petroleum ether.
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Dry the purified crystals under vacuum.
Applications in Research and Development
4-Phenylazobenzoyl chloride serves as a key intermediate in several areas of chemical synthesis, from polymer science to medicinal chemistry.
Synthesis of Polyacetylene Derivatives
4-Phenylazobenzoyl chloride is utilized in the synthesis of novel polyacetylene derivatives.[1] The acyl chloride group can activate the polymerization of monomers like 2-ethynylpyridine without the need for an additional initiator or catalyst.
Experimental Workflow: Activated Polymerization of 2-Ethynylpyridine
Caption: Workflow for Polyacetylene Synthesis.
A general procedure, by analogy to similar polymerizations, would involve the following steps:
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Dissolve 2-ethynylpyridine in a suitable solvent.
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Add 4-Phenylazobenzoyl chloride to the solution.
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Stir the reaction mixture at a specified temperature for a designated period to allow for polymerization.
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Precipitate the resulting polymer by adding the reaction mixture to a non-solvent.
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Collect the polymer by filtration, wash it, and dry it under vacuum.
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Characterize the polymer using spectroscopic methods (NMR, IR, UV-Vis) to confirm its structure.
Role in Drug Development and Medicinal Chemistry
While not a therapeutic agent itself, 4-Phenylazobenzoyl chloride is a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. The azobenzene scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.
The reactive acyl chloride handle allows for the straightforward introduction of the 4-phenylazo-benzoyl moiety into various molecular frameworks, enabling the generation of libraries of novel compounds for biological screening. For instance, it can be reacted with amines or alcohols to form amides and esters, respectively, which are common functional groups in drug molecules.
Signaling Pathway Implication (Hypothetical)
The azobenzene core can be designed to act as a photoswitch, allowing for the spatio-temporal control of a drug's activity. This is a key concept in photopharmacology.
Caption: Azobenzene Photoswitching in Drug Activity.
Safety and Handling
4-Phenylazobenzoyl chloride is classified as a corrosive substance. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).
